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Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-a
Converting Enzyme (TACE), is a transmembrane sheddase that plays a pivotal role in
intercellular communication by cleaving and releasing the ectodomains of a vast array of cell
surface proteins.[1][2][3][4] This process, termed ectodomain shedding, converts membrane-
tethered precursors into soluble, active molecules that can act as signaling ligands, thereby
modulating a wide range of physiological and pathological processes, including inflammation,
cancer progression, and tissue development.[3][4][5] Understanding the intricacies of ADAM17-
mediated shedding is crucial for the development of novel therapeutic strategies targeting
diseases driven by aberrant cell-cell signaling. This guide provides an in-depth overview of the
core functions of ADAML17, its key substrates, the signaling pathways it modulates, and the
experimental methodologies used to investigate its activity.

Core Function of ADAM17 in Cell-Cell
Communication

ADAML17 acts as a molecular switch, rapidly responding to various extracellular stimuli to
control the availability of soluble signaling molecules.[6][7] Its activation can be triggered by
growth factors, cytokines, and other signaling molecules, leading to the cleavage of its
substrates at the cell surface.[6][7] The released ectodomains can then engage receptors on
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the same cell (autocrine signaling), neighboring cells (paracrine signaling), or distant cells
through circulation (endocrine signaling), thereby initiating a cascade of intracellular events.[8]
This sheddase activity is a critical step in the regulation of numerous signaling pathways that
govern cell proliferation, differentiation, migration, and survival.[4]

Key Substrates of ADAM17 and Their Functions

ADAML17 has a broad substrate repertoire, with over 80 identified proteins, including cytokines,
growth factor precursors, receptors, and adhesion molecules.[1][2][9] The shedding of these
substrates has profound implications for cell-cell communication in various biological contexts.
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Signaling Pathways Modulated by ADAM17

ADAM17-mediated shedding is a critical upstream event in several major signaling pathways
that govern cell-cell communication.

Epidermal Growth Factor Receptor (EGFR) Signaling

ADAML1Y7 is the principal sheddase for the majority of EGFR ligands.[10][11] Upon stimulation,
ADAML17 cleaves membrane-bound pro-ligands, such as TGF-a and AREG, releasing the
soluble growth factors. These soluble ligands then bind to and activate EGFR on neighboring
or the same cells, triggering downstream signaling cascades, including the RAS-RAF-MEK-
ERK and PI3K-Akt pathways, which are fundamental for cell proliferation and survival.[24][25]
Dysregulation of this pathway is a hallmark of many cancers.[12][14]

Extracellular Space Signal-Receiving Cell

N ; Downstream Signaling
L Soluble EGFR Ligand Binding & Activation (RAS-RAF-MEK-ERK.
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Caption: ADAM17-mediated shedding of EGFR ligands and subsequent receptor activation.

Notch Signaling Pathway

ADAML17 is involved in the ligand-independent activation of Notch signaling.[17][18] While
ADAMZ10 is primarily responsible for ligand-dependent Notch activation, ADAM17 can cleave
the Notch receptor at the S2 site under certain conditions, initiating its sequential proteolytic
processing.[17][18] This leads to the release of the Notch intracellular domain (NICD), which
translocates to the nucleus and acts as a transcriptional regulator of target genes involved in
cell fate determination.[15][16] This ADAM17-mediated "tonic" Notch signaling is important for
maintaining tissue homeostasis, for instance, in the epidermis.[15][26]
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Caption: Ligand-independent Notch signaling pathway initiated by ADAM17.

Experimental Protocols for Studying ADAM17-
Mediated Shedding

A variety of experimental approaches are employed to investigate the function of ADAM17.
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In Vitro Sheddase Activity Assay

This assay measures the enzymatic activity of ADAM17 using a fluorogenic peptide substrate.
Methodology:

Cell Culture and Treatment: Culture cells of interest (e.g., HEK293, HelLa, or primary cells) to
near confluency. Treat cells with a known ADAM17 activator, such as Phorbol-12-myristate-
13-acetate (PMA), or a vehicle control.[6]

Incubation with Substrate: Wash cells and incubate with a fluorogenic peptide substrate
specific for ADAM17 in a suitable buffer.

Fluorescence Measurement: Measure the increase in fluorescence over time using a
fluorescence plate reader. The rate of fluorescence increase is proportional to the sheddase
activity.

Data Analysis: Compare the activity in stimulated versus unstimulated cells, or in the
presence and absence of specific ADAM17 inhibitors, to determine the contribution of
ADAML17 to the observed proteolytic activity.

Cell-Based Substrate Shedding Assay

This assay quantifies the release of a specific ADAM17 substrate from the cell surface.
Methodology:

Transfection: Transfect cells with a construct encoding an alkaline phosphatase (AP)-tagged
version of the substrate of interest (e.g., TGFa-AP).[6]

Stimulation: Stimulate the transfected cells with an agonist (e.g., LPA, EGF) or a control.[6]

Collection of Supernatant and Lysate: After a defined incubation period, collect the cell
culture supernatant (containing the shed ectodomain) and lyse the cells (containing the
remaining cell-associated substrate).

AP Activity Measurement: Measure the AP activity in both the supernatant and the cell lysate
using a colorimetric substrate.
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» Calculation of Shedding: The amount of shedding is typically expressed as the ratio of AP
activity in the supernatant to the total AP activity (supernatant + lysate).

Proteomic Identification of Novel Substrates

This approach uses mass spectrometry to identify new substrates of ADAM17.

Methodology:

Cell Surface Protein Labeling: Label the surface proteins of cultured cells with a fluorescent
dye or biotin.[27]

« Inhibitor Treatment: Culture the labeled cells in the presence or absence of a potent
ADAM17 inhibitor (e.g., TAPI-2).[27]

e Collection and Separation of Shed Proteins: Collect the conditioned media and separate the
released (shed) proteins using 2-dimensional gel electrophoresis (2-DE).[27]

« |dentification of Candidate Substrates: Identify protein spots whose intensity is significantly
decreased in the inhibitor-treated samples.

e Mass Spectrometry: Excise the protein spots of interest from the gel and identify the proteins
by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

» Validation: Validate the identified candidates as bona fide ADAM17 substrates using
techniques such as Western blotting with ADAM17 knockdown or knockout cells.[27]
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Caption: Experimental workflow for proteomic identification of ADAM17 substrates.
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Conclusion and Future Directions

ADAML17 is a master regulator of cell-cell communication, with its activity intricately linked to a
multitude of physiological and pathological processes. The shedding of its diverse substrates
initiates and modulates key signaling pathways, making it a highly attractive target for
therapeutic intervention in a range of diseases, including inflammatory disorders and cancer.[1]
[2][22] The development of highly specific ADAM17 inhibitors that can selectively block the
shedding of particular substrates holds great promise for future drug development.[22][28]
Continued research into the complex regulatory mechanisms of ADAM17 and the identification
of its full substrate repertoire will undoubtedly unveil new avenues for therapeutic innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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in-cell-cell-communication]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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